4-Hydroxymeperidine

説明

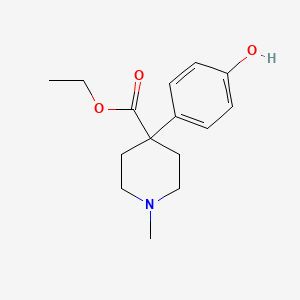

Structure

2D Structure

3D Structure

特性

CAS番号 |

4220-06-8 |

|---|---|

分子式 |

C15H21NO3 |

分子量 |

263.33 g/mol |

IUPAC名 |

ethyl 4-(4-hydroxyphenyl)-1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-14(18)15(8-10-16(2)11-9-15)12-4-6-13(17)7-5-12/h4-7,17H,3,8-11H2,1-2H3 |

InChIキー |

ATMGOQAKRKBJPP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=C(C=C2)O |

正規SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=C(C=C2)O |

他のCAS番号 |

4220-06-8 |

関連するCAS |

70740-81-7 (hydrochloride) |

同義語 |

4-hydroxymeperidine 4-hydroxymeperidine hydrochloride para-hydroxymeperidine |

製品の起源 |

United States |

Formation and Biotransformation Pathways of 4 Hydroxymeperidine

Enzymatic Hydroxylation of Meperidine to 4-Hydroxymeperidine

The formation of this compound is a phase I metabolic reaction involving the introduction of a hydroxyl group onto the phenyl ring of the meperidine molecule. This process, known as aromatic hydroxylation, increases the polarity of the compound, facilitating its eventual excretion from the body.

The cytochrome P450 system, a diverse family of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics, including meperidine rsc.orgacs.org. These enzymes catalyze the oxidation of substrates, playing a critical role in drug clearance and detoxification.

The metabolism of meperidine is predominantly carried out by several CYP isoforms. Extensive research has identified that CYP2B6, CYP3A4, and CYP2C19 are the primary enzymes responsible for the N-demethylation of meperidine to normeperidine nih.govpharmgkb.orgnih.govnih.gov. Studies using human liver microsomes have shown that CYP2B6 and CYP3A4 are the main contributors to this pathway, with a smaller role played by CYP2C19 nih.gov.

The mechanism of aromatic hydroxylation by cytochrome P450 enzymes is a well-studied process that involves several key steps acs.orgnih.gov. The reaction is initiated by the active iron-oxo species within the enzyme, known as Compound I, which acts as a powerful oxidant acs.org.

The generally accepted mechanism proceeds through the formation of a transient and highly reactive epoxide intermediate, known as an arene oxide, on the phenyl ring of meperidine acs.orgnih.govtaylorandfrancis.com. This step involves the electrophilic attack of the P450's ferryl oxygen on the aromatic π system nih.gov. The arene oxide intermediate is unstable and rapidly undergoes a non-enzymatic rearrangement to yield a stable phenolic metabolite taylorandfrancis.com. This rearrangement, often involving a process known as the "NIH shift," leads to the formation of this compound, where the hydroxyl group is located at the para-position of the phenyl ring acs.org. The formation of the para-hydroxylated product is a common outcome in the metabolism of drugs containing unsubstituted phenyl rings taylorandfrancis.com.

To investigate the metabolic pathways and enzymatic kinetics of drug candidates without the complexities of in vivo models, researchers utilize various in vitro systems. These models are essential for elucidating the formation of metabolites like this compound.

Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from homogenized liver cells, are a cornerstone of in vitro drug metabolism studies semanticscholar.org. They are enriched with a high concentration of phase I enzymes, particularly the cytochrome P450 family, making them an ideal system for studying oxidative metabolic pathways semanticscholar.org.

Human liver microsomes (HLMs) have been used extensively to characterize the metabolism of meperidine nih.govnih.gov. Such studies typically involve incubating the parent drug with microsomes in the presence of necessary cofactors like NADPH and then analyzing the formation of metabolites over time using techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.govfrontiersin.org. While most kinetic data from these studies focus on the formation of the major metabolite, normeperidine, the same methodology is applied to detect and quantify the formation of minor metabolites, including this compound nih.gov.

While microsomes are excellent for studying phase I metabolism, primary hepatocytes offer a more comprehensive in vitro model. Hepatocytes are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors, providing a more physiologically relevant environment for metabolic studies.

For precise identification of which CYP isoform is responsible for a specific metabolic reaction, recombinant enzyme systems are employed wuxiapptec.comnih.gov. In this approach, the cDNA for a single human CYP isoform is expressed in a host cell line (e.g., insect cells or bacteria), which then produces a high concentration of that specific enzyme nih.gov. By incubating the drug with a panel of these individual recombinant enzymes, researchers can directly measure the formation rate of a metabolite by each isoform nih.govwuxiapptec.com. This "reaction phenotyping" allows for the definitive identification of the enzymes involved and the characterization of their individual kinetic parameters (e.g., Kₘ and Vₘₐₓ) nih.gov. This technique has been instrumental in confirming the roles of CYP2B6, CYP3A4, and CYP2C19 in meperidine N-demethylation and would be the definitive method for identifying the specific enzymes responsible for this compound formation nih.gov.

Table 1: Enzyme Kinetic Parameters for Meperidine N-demethylation by Recombinant Human CYP Isoforms

This table presents kinetic data for the formation of normeperidine , the major metabolite of meperidine via N-demethylation. This information is included to illustrate the type of kinetic data generated from in vitro recombinant enzyme systems. Specific kinetic data for the formation of this compound is not extensively available in the cited literature.

| CYP Isoform | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (μL/min/pmol P450) |

| CYP2B6 | 423.1 | 72.8 | 0.172 |

| CYP2C19 | 153.4 | 29.3 | 0.191 |

| CYP3A4 | 1200 | 48.0 | 0.040 |

Data sourced from Murray JL, Mercer SL, Jackson KD (2020) and Ramírez J, et al. (2004).

In Vitro Studies on Formation Kinetics in Subcellular Fractions

Phase II Conjugation Pathways of this compound

Phase II metabolism, also known as conjugation, involves the attachment of endogenous polar molecules to a drug or its metabolite. This process increases the water solubility of the compound, making it easier to excrete via the kidneys. For this compound, which possesses a hydroxyl (-OH) group, these pathways are the primary route of biotransformation.

Glucuronidation Mechanisms of Hydroxylated Metabolites

Glucuronidation is a major Phase II metabolic pathway for a vast number of drugs and xenobiotics that contain hydroxyl, carboxyl, amine, or thiol groups nih.gov. The reaction involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) researchgate.net. For hydroxylated metabolites like this compound, this results in the formation of a more polar O-glucuronide conjugate.

The human UGT superfamily is divided into several families, with the UGT1 and UGT2 families being primarily responsible for the metabolism of drugs and other foreign compounds nih.gov. While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the available scientific literature, the key isoforms expressed in the human liver provide likely candidates based on their known substrate specificities.

Several UGT isoforms are known to catalyze the O-glucuronidation of various drugs. For instance, UGT1A4, UGT1A9, and UGT2B7 have been shown to be involved in the O-glucuronidation of the antipsychotic drug haloperidol doi.org. UGT2B7, in particular, is a major hepatic enzyme that glucuronidates a wide array of substrates, including opioids like morphine. Given that this compound is a metabolite of an opioid, the involvement of isoforms like UGT2B7 is plausible. UGT1A4 is notable for its role in metabolizing compounds with tertiary amines, but it also contributes to O-glucuronidation doi.org. The UGT1A9 isoform is another significant hepatic enzyme involved in the glucuronidation of phenols and other hydroxylated compounds nih.gov. The precise contribution of these or other isoforms to this compound metabolism would require specific investigation using recombinant human UGTs.

The study of glucuronidation is heavily reliant on various in vitro models that allow for the characterization of kinetic parameters and the identification of involved enzymes. These models are crucial for predicting in vivo metabolic clearance nih.gov.

Commonly used in vitro systems include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from human liver tissue and are a primary source of UGT enzymes. HLM incubations are widely used to study the rates of glucuronide formation. Because the UGT active site is located inside the microsomal lumen, a pore-forming agent like alamethicin is often added to disrupt the membrane and ensure the co-substrate UDPGA has access to the enzyme's active site researchgate.net.

Cryopreserved Hepatocytes: Using whole liver cells provides a more physiologically complete model, as they contain both Phase I and Phase II enzymes and intact cellular structures. Studies have shown an excellent correlation between metabolic data from cryopreserved human hepatocytes and in vivo hepatic clearance for drugs eliminated by glucuronidation nih.gov.

Recombinant UGT Isoforms: These are individual human UGT enzymes expressed in cell lines. This model is the gold standard for identifying which specific UGT isoform is responsible for a particular metabolic reaction. By incubating the compound of interest with a panel of different recombinant UGTs, researchers can pinpoint the primary enzymes involved in its glucuronidation doi.orgnih.gov.

Potential for Other Conjugation Reactions (e.g., Sulfation)

Besides glucuronidation, other Phase II reactions can occur on hydroxyl groups, with sulfation being a notable pathway. Sulfation involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS), catalyzed by sulfotransferase (SULT) enzymes. While theoretically possible for this compound, the available research points overwhelmingly to conjugation as the primary metabolic fate, with glucuronidation being the most commonly cited and studied pathway for related compounds. In a study involving the administration of the p-hydroxy derivative of meperidine, the major metabolite recovered was the conjugated form, with no specific mention of sulfated conjugates being identified nih.gov.

Comparative Biotransformation Across Animal Species in Preclinical Research

Preclinical studies in animals are essential for understanding the metabolism of new compounds. However, significant species differences in drug metabolism are common, which can affect the translation of animal data to humans rug.nlnih.gov. These differences can arise from variations in the expression levels and catalytic activities of metabolic enzymes rug.nl.

Species-Specific Differences in Metabolic Pathways and Metabolite Profiles

Research on the metabolism of meperidine and its derivatives has revealed notable differences across various animal species. For this compound specifically, a key study investigated its metabolic fate after direct administration to several species. The consistent finding was that the major metabolite across all tested species was the conjugated form of this compound nih.gov. This suggests that Phase II conjugation is a conserved and dominant metabolic pathway for this compound in these preclinical models.

The study also observed that the degree of N-demethylation of this compound to form the p-hydroxy derivative of normeperidine was minimal, both in vitro and in vivo nih.gov. This contrasts with the parent compound, meperidine, which undergoes significant N-demethylation.

While conjugation of this compound is a common pathway, other aspects of meperidine metabolism, such as hydrolysis by carboxylesterases, show profound species differences. For instance, the rate of meperidine hydrolysis is extremely high in dog liver microsomes, very low in human samples, and undetectable in guinea pigs, indicating that the esterase enzymes responsible have different affinities or are present in different amounts across species nih.gov.

Table 1: Summary of this compound Metabolism in Preclinical Animal Models

| Species | Primary Metabolic Pathway | Key Findings | Reference |

|---|---|---|---|

| Rat | Conjugation | The major metabolite identified in urine was conjugated this compound. | nih.gov |

| Guinea Pig | Conjugation | The major metabolite identified in urine was conjugated this compound. | nih.gov |

| Rabbit | Conjugation | The major metabolite identified in urine was conjugated this compound. | nih.gov |

| Cat | Conjugation | The major metabolite identified in urine was conjugated this compound. | nih.gov |

| Dog | Conjugation | The major metabolite identified in urine was conjugated this compound. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Meperidine |

| Normeperidine |

| p-hydroxy derivative of normeperidine |

| Haloperidol |

| Morphine |

| Uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) |

Evaluation of In Vivo Metabolism in Animal Models

The in vivo metabolism of meperidine and its derivatives, including the formation of hydroxylated compounds, has been investigated in various animal models. These studies are crucial for understanding the biotransformation pathways and identifying species-specific differences in metabolism.

Research conducted on the metabolism of meperidine in several animal species has identified a range of metabolites in urine samples. A significant study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the urine of rats, guinea pigs, rabbits, cats, and dogs following the administration of meperidine. nih.gov In addition to previously known metabolites, this research identified four new metabolic products:

4-ethoxycarbonyl-4-phenyl-1,2,3,4-tetrapyridine (dehydronormeperidine)

The N-hydroxydehydro derivative of normeperidine

The dihydroxy derivative of meperidine

The dihydroxy derivative of normeperidine nih.gov

This highlights the role of hydroxylation as a key biotransformation pathway in these species.

Furthermore, when the p-hydroxy derivative of meperidine (this compound) was directly administered to animal models, the primary metabolite recovered was its conjugated form. nih.gov This suggests that conjugation is a major metabolic route for this compound. Trace amounts of the p-hydroxy derivative of normeperidine were also detected, indicating that N-demethylation of this compound can occur, although it is a minor pathway. nih.gov Both in vitro and in vivo experiments confirmed that the extent of N-demethylation of this compound is limited. nih.gov

The table below summarizes the key metabolites of meperidine identified in the urine of different animal species from this research.

| Metabolite | Rat | Guinea Pig | Rabbit | Cat | Dog |

|---|---|---|---|---|---|

| Dehydronormeperidine | ✔ | ✔ | ✔ | ✔ | ✔ |

| N-hydroxydehydro derivative of normeperidine | ✔ | ✔ | ✔ | ✔ | ✔ |

| Dihydroxy derivative of meperidine | ✔ | ✔ | ✔ | ✔ | ✔ |

| Dihydroxy derivative of normeperidine | ✔ | ✔ | ✔ | ✔ | ✔ |

| Conjugated p-hydroxy meperidine (after administration of this compound) | ✔ | ✔ | ✔ | ✔ | ✔ |

| p-hydroxy derivative of normeperidine (trace amounts after administration of this compound) | ✔ | ✔ | ✔ | ✔ | ✔ |

Data sourced from Yeh, S. Y. (1984). Metabolism of meperidine in several animal species. nih.gov

These animal studies demonstrate that while N-demethylation and hydrolysis are major metabolic pathways for meperidine, aromatic hydroxylation also plays a significant role in its biotransformation across different species.

Advanced Analytical Methodologies for 4 Hydroxymeperidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating 4-hydroxymeperidine from complex biological matrices. This separation is paramount for accurate quantification and is typically followed by detection using mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase their volatility. thermofisher.com This process, often involving silylation, makes the analyte suitable for GC separation. thermofisher.com

GC-MS offers high chromatographic separation power and reproducible retention times. thermofisher.com Following separation by the gas chromatograph, the mass spectrometer provides highly selective and sensitive detection. thermofisher.com The resulting mass spectra, characterized by reproducible fragmentation patterns, can be compared against commercial libraries like NIST for confident compound identification. thermofisher.com This makes GC-MS a robust method for metabolite profiling, allowing for the simultaneous analysis of hundreds of small molecules. mdpi.com However, the complexity of biological samples can lead to matrix effects, where other components in the sample interfere with the analysis, potentially suppressing the signal of the target analyte. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are the preferred methods for high-throughput bioanalysis. asiapharmaceutics.infospectroscopyonline.com These techniques offer exceptional sensitivity and selectivity, making them ideal for quantifying low-concentration analytes in complex biological matrices. asiapharmaceutics.inforesearchgate.net

UHPLC-MS/MS, in particular, utilizes columns with smaller particle sizes (sub-2-µm) and higher pressure systems, enabling faster separations without compromising resolution. spectroscopyonline.com This significantly increases the sample throughput, a critical factor in large-scale studies. spectroscopyonline.comchem-agilent.com For instance, a UHPLC-MS/MS method was developed for the simultaneous analysis of midazolam and its metabolites, including 4-hydroxymidazolam, with a runtime of just 1.1 minutes. researchgate.netnih.gov

The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the biological matrix. bioanalysis-zone.com This high degree of selectivity allows for the development of rapid and robust analytical methods.

A study detailing the simultaneous determination of seven CYP450 model substrate metabolites, including a hydroxylated metabolite, using LC/MS/MS highlights the capability of this technique. The method demonstrated good linearity over the specified concentration ranges for the various metabolites. ptfarm.pl

Table 1: Linearity and Sensitivity of an LC/MS/MS Method for Metabolite Analysis. ptfarm.pl

| Analyte | Linear Range (ng/mL) | r^2 | LOD (ng/mL) | LLOQ (ng/mL) |

| 4'-hydroxymephenytoin | 10-2000 | 0.998 | 2.5 | 10 |

| 1-hydroxytolbutamide | 10-2000 | 0.997 | 2.5 | 10 |

| 1-hydroxybufuralol | 50-2000 | 0.996 | 10 | 50 |

| Other metabolites | 25-2000 | >0.995 | 5 | 25 |

This table is based on data for similar hydroxylated metabolites and illustrates the typical performance of LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative Research Applications

High-performance liquid chromatography (HPLC), often coupled with UV detection, is a versatile and reliable technique for the quantitative analysis of various compounds, including drug metabolites. openaccessjournals.com It is widely used in pharmaceutical quality control and pharmacokinetic studies. openaccessjournals.com HPLC methods offer high accuracy, sensitivity, and reproducibility. openaccessjournals.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column to separate the analyte from other components in the sample. researchgate.net The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is used for quantification. openaccessjournals.com

While HPLC with UV detection is a cost-effective option, its sensitivity may be lower compared to mass spectrometry, making it more suitable for higher concentration samples. humanjournals.com Nevertheless, validated HPLC methods have been successfully used for the simultaneous determination of a parent drug and its hydroxylated metabolites in biological fluids. researchgate.net One such method reported limits of detection between 7.9 and 19.6 µg/L for midazolam and its hydroxy metabolites. researchgate.net

Method Development and Validation for Bioanalytical Research

The development of a bioanalytical method is a meticulous process that aims to create a reliable and reproducible procedure for quantifying an analyte in a biological matrix. iajps.com This is followed by a thorough validation process to ensure the method is suitable for its intended purpose. humanjournals.com

Principles of Specificity and Selectivity in Research Assays

In bioanalytical research, specificity and selectivity are critical parameters that ensure the accurate measurement of the target analyte.

Specificity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other, similar compounds, such as its isomers or other metabolites.

Selectivity is the ability of the assay to measure the analyte of interest without interference from other components in the biological matrix, such as endogenous substances or co-administered drugs. bioanalysis-zone.com

For chromatographic methods coupled with mass spectrometry, selectivity is often achieved by carefully optimizing the chromatographic conditions to separate the analyte from potential interferences and by using specific mass transitions in MS/MS detection. bioanalysis-zone.com In the validation process, selectivity is typically assessed by analyzing blank samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte. ptfarm.pl

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) and the limit of quantitation (LOQ) are fundamental parameters that define the sensitivity of a bioanalytical method.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often estimated as the concentration that yields a signal-to-noise ratio of 3:1. sepscience.com

Limit of Quantitation (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is a critical parameter for quantitative assays and is often the lowest point on the calibration curve. fudschem.com The International Council for Harmonisation (ICH) suggests calculating the LOQ as 10 times the standard deviation of the response divided by the slope of the calibration curve. sepscience.com

The determination of LOD and LOQ is a crucial part of method validation, ensuring that the assay is sensitive enough for the intended application. For example, a validated HPLC method for a related compound, 4-hydroxy benzoic acid, reported an LOD of 0.1007 μg/mL and an LOQ of 0.5033 μg/mL. longdom.org

Assessment of Accuracy and Precision in Research Methodologies

In the validation of analytical methods for this compound, accuracy and precision are fundamental parameters that ensure the reliability and truthfulness of experimental data. nepjol.info Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of repeated measurements of the same sample to each other. nepjol.infomdpi.com The assessment of these metrics is a critical step, confirming that a method can produce dependable results. nepjol.info

Method validation typically involves analyzing quality control (QC) samples at multiple concentration levels within the expected range of study samples. nih.govnih.gov Accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (%CV). nepjol.info For a method to be considered reliable, both intra-day (within a single analytical run) and inter-day (across different days) accuracy and precision must fall within acceptable limits, commonly ±15% of the nominal value (and ±20% at the lower limit of quantitation). nih.govnih.gov

Research on analogous hydroxylated metabolites demonstrates this process. For instance, in the validation of an assay for midazolam and its hydroxylated metabolites, including 4-hydroxymidazolam, QC samples were analyzed in replicates. The results confirmed that the assay possessed acceptable accuracy and precision for quantification in plasma. nih.gov

Table 1: Example of Intra-Day and Inter-Day Accuracy and Precision Data for a Hydroxylated Metabolite Assay

Based on validation data for 4-hydroxymidazolam, this table illustrates typical acceptance criteria for accuracy and precision in bioanalytical method validation. nih.gov

| Analyte | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

|---|---|---|---|---|---|

| 4-hydroxymidazolam | 2.0 | 110 | 8.14 | 100 | 11.0 |

| 4-hydroxymidazolam | 20.0 | 90.9 | 3.59 | 95.8 | 7.58 |

| 4-hydroxymidazolam | 200.0 | 93.5 | 2.15 | 97.0 | 4.15 |

| 4-hydroxymidazolam | 800.0 | 94.0 | 2.91 | 99.1 | 3.43 |

Robustness and Ruggedness Evaluations of Analytical Procedures

Robustness and ruggedness are measures of an analytical method's reliability under varied conditions. americanpharmaceuticalreview.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in its own parameters, such as mobile phase composition or column temperature. americanpharmaceuticalreview.comresearchgate.netich.org Ruggedness, often considered a component of intermediate precision, evaluates the method's reproducibility under normal, but variable, external conditions, such as using different instruments, analysts, or laboratories. americanpharmaceuticalreview.comyoutube.com

The evaluation of robustness is a critical component of method development and validation. ich.org It provides confidence that the method will perform consistently during routine use. researchgate.net This is typically assessed by intentionally altering critical method parameters and observing the effect on the results, such as chromatographic resolution or analyte quantification. tubitak.gov.tr

Parameters commonly investigated during a robustness study for a chromatographic method include:

pH of the mobile phase buffer. tubitak.gov.tr

Composition of the mobile phase (e.g., percentage of organic solvent). youtube.com

Flow rate of the mobile phase. americanpharmaceuticalreview.com

Column temperature. youtube.com

Wavelength of the detector. americanpharmaceuticalreview.com

Table 2: Illustrative Robustness Study Design for a Chromatographic Method

This table outlines typical parameters and their variations tested during a robustness study to ensure method reliability. americanpharmaceuticalreview.comyoutube.comtubitak.gov.tr

| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |

|---|---|---|---|

| Mobile Phase pH | 7.0 | 6.8 | 7.2 |

| Mobile Phase Composition (% Acetonitrile) | 40% | 38% | 42% |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 40 | 38 | 42 |

System Suitability Testing in Chromatographic Analyses

System Suitability Testing (SST) is an essential part of any chromatographic analysis, designed to verify that the entire analytical system is performing adequately for the intended application on the day of analysis. cancer.govpharmatimesofficial.compharmaguideline.com According to the United States Pharmacopeia (USP), SST is an integral part of liquid and gas chromatography methods, confirming that the equipment, electronics, analytical operations, and samples constitute a system that can be evaluated as a whole. thermofisher.com The goal is to ensure the resolution and reproducibility of the system before analyzing any study samples. cancer.govthermofisher.com

SST is performed by injecting a standard solution one or more times before the main analytical run. cancer.gov Several key chromatographic parameters are then calculated and compared against pre-defined acceptance criteria. pharmatimesofficial.compharmaguideline.com If the system fails to meet these criteria, the analysis is stopped, the issue is investigated, and the test is repeated until the system passes. cancer.govpharmatimesofficial.com This ensures that valuable samples are not wasted on a system that is not performing correctly. thermofisher.com

Table 3: Common System Suitability Parameters and Acceptance Criteria

This table lists key parameters evaluated during System Suitability Testing for HPLC to ensure the system is fit for purpose. pharmatimesofficial.compharmaguideline.com

| Parameter | Description | Typical Acceptance Limit |

|---|---|---|

| Repeatability (%RSD) | Precision of peak area or height from replicate injections of the standard. | ≤ 2.0% |

| Tailing Factor (T) | Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak. | ≤ 2.0 |

| Theoretical Plates (N) | A measure of column efficiency and performance. | > 2000 (compound specific) |

| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. | ≥ 2.0 (between critical pairs) |

| Retention Time (tR) | Consistency of the time it takes for the analyte to elute. | Within ±2% of the standard value |

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation of this compound and its metabolites. These methods provide detailed information about molecular structure, connectivity, and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly employed techniques in this domain. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the unambiguous structural determination of organic molecules, including drug metabolites and their conjugates. mdpi.com When this compound undergoes phase II metabolism, it can form conjugates, such as glucuronides. NMR is crucial for confirming the precise site of this conjugation.

Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), researchers can map the covalent framework of a molecule. For a glucuronide conjugate, NMR can confirm the structure of the this compound moiety and the glucuronic acid ring, and crucially, establish the covalent bond between them. mdpi.comebi.ac.uk For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the anomeric proton of the glucuronide and the carbon atom of the parent drug to which it is attached, providing definitive proof of the conjugation site. mdpi.com The appearance of broad signals in the proton spectrum can also be indicative of a molecule bound in a conjugate form. researchgate.net

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying and quantifying drug metabolites from complex biological matrices. nih.gov The process begins with separating metabolites using LC, after which they are ionized and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the metabolite, allowing for the generation of a putative chemical formula. doe.gov

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. thermofisher.com In an MS/MS experiment, the metabolite ion (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). thermofisher.com The resulting fragment ions (product ions) are then detected. This fragmentation pattern acts as a structural fingerprint, providing vital clues about the molecule's structure and the location of metabolic modifications. sciex.com By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the site of metabolism, such as hydroxylation or glucuronidation. sciex.com

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing high sensitivity and selectivity. nih.gov

Table 4: Representative Precursor → Product Ion Transitions for MS/MS Analysis

This table shows example MRM transitions used for the LC-MS/MS analysis of hydroxylated drug metabolites, illustrating the specific fragmentation monitored for quantification. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 1-hydroxymidazolam | 342.1 | 203.0 |

| 4-hydroxymidazolam | 342.1 | 325.1 |

| Midazolam (Parent Drug) | 326.2 | 291.3 |

| ²H₄-Midazolam (Internal Standard) | 330.2 | 295.3 |

Pharmacological and Mechanistic Investigations of 4 Hydroxymeperidine in Vitro Research

Enzyme Kinetics and Substrate Characterization in Biotransformation Research

The biotransformation of meperidine leads to the formation of several metabolites, including its p-hydroxy derivative, which is 4-Hydroxymeperidine (often referred to as the p-hydroxy derivative of meperidine or compound VII). Studies have identified this compound in the urine of various animal species, such as rats, guinea pigs, rabbits, cats, and dogs, following meperidine administration. cdutcm.edu.cn

While this compound has been identified as a metabolite, specific Michaelis-Menten kinetic parameters, such as the rate of its formation from meperidine or its subsequent metabolism, are not widely reported in the provided search results. Research indicates that the degree of N-demethylation of the p-hydroxy derivative of meperidine (VII) was observed to be small in both in vitro and in vivo settings. cdutcm.edu.cn This suggests a limited role for N-demethylation in its further metabolic clearance. However, quantitative data regarding the enzymes involved or the kinetics of these processes for this compound itself are not detailed.

Specific data on the enzyme affinity (Km) and maximum reaction rate (Vmax) for the enzymes responsible for the formation or further metabolism of this compound were not found in the conducted literature search. Such parameters are crucial for understanding the efficiency and capacity of enzymatic pathways involved in its biotransformation.

In Vitro Enzyme Inhibition and Induction Studies

No specific in vitro research detailing the modulatory (inhibitory or inductive) effects of other compounds on the metabolic enzymes that process this compound, or conversely, the modulatory effects of this compound on other metabolic enzymes, was identified. Such studies are typically performed to assess potential drug-drug interactions.

Detailed mechanistic elucidation of enzyme-metabolite interactions specifically involving this compound was not found. Understanding these interactions is vital for comprehending how the compound might bind to and interact with metabolic enzymes, influencing their activity or its own metabolic fate.

Structure-Activity Relationship (SAR) Studies in Analogs and Derivatives of this compound

Structure-Activity Relationship (SAR) studies on meperidine analogues have been conducted to understand how structural modifications influence their pharmacological properties. These studies often involve substitutions at various positions on the meperidine scaffold, including the aryl ring, the ester moiety, and the piperidine (B6355638) nitrogen. wikipedia.orgmims.comumaryland.edu

For instance, the presence of a phenyl and ester group at the 4th position of 1-methylpiperidine (B42303) has been identified as crucial for optimum activity in meperidine analogues. pharmacy180.com While this compound possesses a hydroxyl group on the phenyl ring, specific SAR studies focusing on the impact of this para-hydroxylation on its pharmacological activity or metabolic characteristics were not extensively detailed in the search results. However, general SAR principles for meperidine analogues suggest that the placement of a meta-hydroxyl group on the phenyl ring can increase activity, with a more significant effect observed on keto compounds than on pyridine (B92270) derivatives. pharmacy180.com Additionally, the introduction of a meta-hydroxyl group into the phenyl ring of meperidine has been shown to increase P-glycoprotein (P-gp) substrate affinity, which is relevant for drug transport and disposition. umaryland.edu These findings, while not exclusively focused on the para-hydroxy derivative, provide insights into how hydroxylation on the phenyl ring of meperidine-like structures can influence their biological interactions.

Impact of Hydroxylation on Molecular Interactions and Biological Activity (Extrapolated from related compounds)

The introduction of a hydroxyl group into the meperidine structure, as seen in Hydroxypethidine, can significantly alter its pharmacological profile and molecular interactions. Hydroxypethidine is reported to be less potent than meperidine as an analgesic, with approximately 0.3 times the potency of meperidine. iiab.mechemeurope.com

However, the impact of hydroxylation on activity is highly dependent on the position of the hydroxyl group and the specific chemical class of the compound. For instance, the addition of a 3-hydroxyl group to meperidine and its ketone analogue, ketobemidone, has been shown to significantly increase their affinity as substrates for P-glycoprotein (P-gp). This interaction with efflux transporters can influence the compound's distribution and central nervous system penetration. nih.gov

In contrast, other hydroxylated opioid analogues demonstrate an increase in potency. Ketobemidone, which is structurally related to meperidine and also possesses a phenolic hydroxyl group, exhibits a four-fold increase in mu-receptor affinity and analgesic activity when compared to pethidine. uni.lu This enhanced activity is attributed to the presence of the phenolic hydroxyl group, which is positioned in a manner reminiscent of morphine, suggesting a favorable interaction with opioid receptors. uni.lu

Conformational studies on 4-phenylpiperidine (B165713) analgesics, including meperidine and ketobemidone, suggest that specific molecular conformations, such as phenyl axial conformers, can explain the potency-enhancing effect observed with a phenyl meta-hydroxyl group in these compounds. nih.gov This highlights how hydroxylation can influence the preferred three-dimensional arrangement of the molecule, thereby affecting its binding to target receptors.

Table 1: Impact of Hydroxylation on Analgesic Potency (Extrapolated Examples)

| Compound | Related Parent Compound | Hydroxylation Position | Effect on Analgesic Potency (vs. Parent) | Reference |

| Hydroxypethidine | Meperidine | Phenyl 3-OH | 0.3x (less potent) | iiab.mechemeurope.com |

| Ketobemidone | Pethidine | Phenolic OH | 4x (more potent) | uni.lu |

| 4-Hydroxymidazolam | Midazolam | Piperidine 4-OH | 7% receptor affinity (negligible activity) | |

| Hydroxylated Benzomorphans | Benzomorphans | Various OH | Tendency to decrease | googleapis.com |

Stereochemical Aspects of Metabolic Transformations (if applicable)

Hydroxypethidine is a chiral molecule due to the presence of a stereocenter at the 4-position of the piperidine ring, where it is substituted by an ethyl carboxylate group, a 3-hydroxyphenyl group, and two distinct carbon atoms of the piperidine ring. The existence of stereoisomers implies that different enantiomers or diastereomers may exhibit varying pharmacological activities and metabolic profiles.

While specific detailed in vitro research findings on the stereoselective metabolic transformations of Hydroxypethidine itself are not extensively documented in the provided search results, the relevance of stereoisomerism in the metabolism and activity of meperidine analogues, including bemidone (Hydroxypethidine) and ketobemidone, has been acknowledged. nih.govnih.gov

In the broader context of drug metabolism, cytochrome P450 (CYP) enzymes, which are often involved in hydroxylation reactions, are known to exhibit stereoselectivity. For example, the metabolism of other drugs like itraconazole (B105839) by CYP3A4 has been shown to be highly stereoselective, with certain stereoisomers being metabolized while others are not. This general principle suggests that if Hydroxypethidine undergoes further metabolic hydroxylation or other transformations, these processes could also be stereoselective, leading to different metabolic fates and potentially different pharmacological effects for each stereoisomer. The precise stereochemical configuration of a drug can influence its interaction with metabolic enzymes and transporters, impacting its pharmacokinetic and pharmacodynamic properties.

Role of 4 Hydroxymeperidine in Drug Discovery and Development Research

Significance in Preclinical Drug Metabolism and Disposition (DMD) Studies

4-Hydroxymeperidine, a metabolite of the synthetic opioid pethidine (also known as meperidine), plays a notable role in preclinical Drug Metabolism and Disposition (DMD) studies. These studies are fundamental to the drug development process, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. qps.comppd.com The investigation of metabolites like this compound is essential for understanding the complete pharmacokinetic profile and potential species-specific differences in metabolism. nih.govnih.gov

In preclinical animal models, the formation and disposition of this compound are analyzed to build a comprehensive picture of pethidine's metabolic fate. For instance, studies in rats have investigated the pharmacokinetics of pethidine and its metabolites, including the p-hydroxy derivative. nih.gov Research has identified this compound and its conjugated form as metabolites in the urine of various animal species, including rats, guinea pigs, rabbits, cats, and dogs, highlighting its relevance across different preclinical models. nih.gov

The characterization of such metabolites in preclinical species is crucial for several reasons:

Understanding Metabolic Pathways: It helps elucidate the primary routes of biotransformation for the parent drug, pethidine, which includes hydroxylation and N-demethylation. medsafe.govt.nzefda.gov.etresearchgate.net

Interspecies Comparison: Comparing metabolite profiles between preclinical species and humans is vital for selecting the appropriate animal model for toxicology studies. qps.com

Safety Assessment: Although norpethidine is the more scrutinized toxic metabolite of pethidine, understanding the full range of metabolites, including this compound, contributes to a thorough safety evaluation. medsafe.govt.nzefda.gov.etmedsafe.govt.nz

Preclinical ADME studies often utilize radiolabelled compounds to track the parent drug and all its metabolites, ensuring a complete mass balance and understanding of the routes of excretion. qps.compharmaron.com The data gathered on this compound in these early-stage studies are integral to making informed decisions about a drug candidate's progression toward clinical trials. qps.com

Application in Prodrug Research and Design Strategies

The chemical structure of this compound, specifically its hydroxyl group, makes it a relevant subject in the context of prodrug research and design. A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. rsc.org This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug.

Exploitation of Hydroxyl Groups for Prodrug Development

The hydroxyl (-OH) group is a common and versatile functional group used in prodrug design. hyphadiscovery.comresearchgate.netnih.gov It can be temporarily masked or modified, often through esterification, to alter a drug's properties. jetir.orguomus.edu.iq

Key strategies involving hydroxyl groups include:

Improving Lipophilicity: Masking a polar hydroxyl group with a lipophilic promoiety (e.g., a long-chain fatty acid) can create an ester prodrug. This modification can enhance the drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. rsc.orgajrconline.org

Increasing Water Solubility: Conversely, a hydroxyl group can be a point of attachment for polar or ionizable promoieties (e.g., phosphates, amino acids) to create highly water-soluble prodrugs suitable for intravenous administration. csic.esnih.gov

Site-Specific Delivery: Prodrugs can be designed for activation by enzymes that are concentrated in a specific target tissue, thereby increasing the drug's local concentration and reducing systemic exposure. ajrconline.org

Improving Stability: Protecting a phenolic hydroxyl group can prevent first-pass metabolism (e.g., glucuronidation or sulfation), thereby increasing the oral bioavailability of the parent drug. rsc.orgajrconline.org

For a compound like this compound, its phenolic hydroxyl group is an ideal "handle" for such modifications. rsc.org By converting it into an ester or another labile linkage, a prodrug could be designed to potentially modulate its absorption, distribution, or duration of action. For example, creating an ester prodrug could increase its lipophilicity, while attaching a dipeptide could target specific enzymes like Dipeptidyl Peptidase IV (DPP-IV) for cleavage. medsafe.govt.nzcsic.es

Bioconversion Mechanisms of Hydroxy-Containing Prodrugs

The success of a prodrug strategy hinges on its efficient and predictable conversion back to the active parent drug in vivo. For prodrugs created by modifying a hydroxyl group, this bioconversion is typically achieved through hydrolysis.

This hydrolysis can be categorized as:

Enzymatic Hydrolysis: This is the most common mechanism. The body is rich in esterase enzymes, which are found in the plasma, liver, and other tissues, and are capable of efficiently cleaving ester bonds to release the parent drug and the promoiety. jetir.orgmdpi.com Carboxylesterases, for example, are key enzymes in the activation of many ester-based prodrugs. nih.gov The rate of this enzymatic cleavage can be modulated by the steric and electronic properties of the promoiety attached to the hydroxyl group. rsc.org

Chemical (Non-Enzymatic) Hydrolysis: Some prodrugs are designed to be chemically unstable under physiological conditions (e.g., at the pH of blood, 7.4), undergoing spontaneous hydrolysis without the need for an enzyme. mdpi.com This can be achieved through strategies like intramolecular cyclization-elimination reactions. mdpi.com

In the case of an ester prodrug of this compound, the primary mechanism of activation would likely be enzymatic hydrolysis by esterases, releasing the active this compound. The design of the ester promoiety would be critical to ensure it is cleaved at an appropriate rate to achieve the desired therapeutic effect while being stable enough for formulation and administration. jetir.orgrsc.org

Utilization as a Reference Standard in In Vitro Metabolism Research

In the field of analytical chemistry and drug metabolism, authenticated reference standards are indispensable for the accurate identification and quantification of drugs and their metabolites in biological samples. This compound serves as a crucial reference standard in in vitro research, particularly in studies investigating the metabolism of its parent compound, pethidine.

In vitro metabolism studies, often using human liver microsomes (HLMs), recombinant enzymes, or hepatocytes, are a cornerstone of preclinical drug development. tandfonline.com These systems are used to identify the enzymes responsible for a drug's metabolism and to characterize the resulting metabolites. In this context, a reference standard for this compound is used to:

Confirm Metabolite Identity: By comparing the retention time and mass spectral data of a metabolite formed in an in vitro incubation with that of the pure this compound standard, researchers can unequivocally confirm its identity.

Quantify Metabolite Formation: The reference standard is used to create a calibration curve, which allows for the precise measurement of the concentration of this compound produced over time. This quantitative data is essential for determining enzyme kinetics (e.g., Km and Vmax).

CYP Phenotyping: In "cocktail" studies for cytochrome P450 (CYP) phenotyping, where multiple probe substrates are used to assess the activity of different CYP enzymes simultaneously, reference standards for all metabolites are required for accurate analysis. nih.govtandfonline.comnih.govunige.ch While pethidine itself is not a standard probe, the principle of requiring metabolite standards for quantification is universal in this type of research.

The availability of a this compound standard is therefore essential for any research that aims to characterize the metabolic pathways of pethidine in detail.

Contribution to Research on Drug-Enzyme Interactions and Pathways

The study of this compound formation is integral to understanding the complex interactions between its parent drug, pethidine, and drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Pethidine is metabolized in the liver through two main competing pathways: hydrolysis to the inactive pethidinic acid and N-demethylation to the active and potentially toxic metabolite, norpethidine. medsafe.govt.nzmedsafe.govt.nznswtag.org.au Aromatic hydroxylation to form this compound represents another significant, albeit less discussed, pathway. researchgate.net

Research into the formation of pethidine's metabolites has helped to identify the specific enzymes involved:

CYP3A4 and CYP2B6: In vitro data have shown that these enzymes are the main catalysts for the N-demethylation of pethidine to norpethidine. medsafe.govt.nznih.gov

CYP2C19: This enzyme also contributes to norpethidine formation to a lesser extent. drugbank.com

Hydroxylation Pathway: The formation of this compound is a result of aromatic hydroxylation, a classic phase I metabolic reaction catalyzed by CYP enzymes. researchgate.net While the specific isozyme(s) responsible for the hydroxylation of pethidine to this compound are not as extensively documented as those for N-demethylation, investigating this pathway contributes to a more complete map of pethidine's metabolism.

Understanding these drug-enzyme interactions is critical for predicting and explaining drug-drug interactions (DDIs). For example, co-administration of pethidine with a drug that induces CYP3A4 (e.g., phenytoin) could potentially increase the formation of norpethidine. efda.gov.etnswtag.org.au Similarly, studying the regulation of various CYP enzymes by pethidine itself has revealed that it can induce several CYP isozymes in rats, including CYP1A2, CYP2B1, and CYP3A, which could affect the metabolism of other co-administered drugs. nih.gov

The table below summarizes the key metabolic pathways of pethidine and the enzymes involved.

| Metabolic Pathway | Metabolite | Primary Enzymes Involved | Significance |

| N-Demethylation | Norpethidine | CYP3A4, CYP2B6 medsafe.govt.nznih.gov | Formation of an active, potentially neurotoxic metabolite. medsafe.govt.nzefda.gov.etmedsafe.govt.nz |

| Hydrolysis | Pethidinic Acid | Carboxylesterases (e.g., hCE-1) chemeurope.com | Formation of an inactive metabolite. nswtag.org.au |

| Aromatic Hydroxylation | This compound | Cytochrome P450 Enzymes researchgate.net | Formation of a less-studied metabolite, important for a complete metabolic profile. nih.gov |

Q & A

Q. What are the standard methods for synthesizing and characterizing 4-Hydroxymeperidine in academic laboratories?

- Methodological Answer : Synthesis typically follows established protocols for piperidine derivatives, involving hydroxylation of meperidine analogs under controlled conditions (e.g., pH, temperature). Characterization relies on spectroscopic techniques (NMR, IR) to confirm structure and HPLC for purity assessment. For known compounds, cross-reference databases like Reaxys or SciFinder to validate synthetic routes and spectral data . Novel derivatives require full analytical documentation, including melting points, elemental analysis, and mass spectrometry .

Q. How can researchers ensure reproducibility in experimental protocols for this compound?

- Methodological Answer : Document all procedural variables (e.g., solvent ratios, reaction times) and use standardized equipment calibrated to international norms (e.g., ICH guidelines). Include negative controls and replicate experiments to account for batch variability. Raw data and detailed protocols should be archived in supplementary materials, adhering to journal guidelines for transparency .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Cross-validate findings using orthogonal methods (e.g., X-ray crystallography for structural confirmation, LC-MS for purity). Compare results with literature data from peer-reviewed sources, noting deviations in experimental conditions .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacological activity of this compound while addressing ethical and methodological challenges?

- Methodological Answer : Preclinical studies must follow institutional ethics approvals (e.g., IACUC guidelines) and use validated animal models (e.g., rodent neuropathic pain assays). Dosing regimens should align with pharmacokinetic data to avoid toxicity. Include sham controls and blinded assessments to minimize bias. Data analysis must account for inter-individual variability using ANOVA or mixed-effects models .

Q. What computational strategies are effective for modeling the metabolic pathways of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Pair with density functional theory (DFT) calculations to map reactive intermediates. Validate predictions using in vitro microsomal assays and high-resolution mass spectrometry (HRMS). Discrepancies between computational and experimental data should prompt re-evaluation of force field parameters or solvent models .

Q. How can researchers address conflicting hypotheses about the mechanism of action of this compound in neurotransmitter systems?

- Methodological Answer : Design competitive binding assays (e.g., radioligand displacement) to test affinity for opioid or acetylcholine receptors. Combine with electrophysiological recordings (patch-clamp) to assess functional effects. Conflicting results may indicate off-target interactions or allosteric modulation, requiring further structural analysis (e.g., cryo-EM) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for small sample sizes or heteroscedasticity. Report confidence intervals and effect sizes to contextualize clinical relevance. Outliers should be scrutinized for methodological errors (e.g., pipetting inaccuracies) .

Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Use reaction monitoring tools (e.g., in situ FTIR) to track intermediate formation. Purification via preparative HPLC or crystallization can isolate the target compound, with yields validated by mass balance calculations .

Data Management and Validation

Q. What frameworks are used to validate contradictory findings in this compound research?

Q. How should researchers document and share large datasets from this compound studies?

- Methodological Answer :

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure data. Deposit raw spectra, chromatograms, and computational outputs in repositories like Zenodo or ChemRxiv. Include metadata templates describing experimental conditions and software versions .

Ethical and Regulatory Considerations

Q. What ethical guidelines govern the use of this compound in human cell line studies?

- Methodological Answer :

Adhere to the Declaration of Helsinki for human-derived materials. Obtain informed consent for primary cell lines and anonymize donor data. For CRISPR-edited lines, follow NIH guidelines on genetic modification. Document institutional review board (IRB) approvals in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。